molecular formula C13H16ClNO4S2 B2683586 5-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)thiophene-2-sulfonamide CAS No. 1421483-74-0

5-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)thiophene-2-sulfonamide

Cat. No. B2683586
CAS RN: 1421483-74-0
M. Wt: 349.84
InChI Key: WTSYVWHPHLLTDL-UHFFFAOYSA-N
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Description

5-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)thiophene-2-sulfonamide, also known as DMF-TS, is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. It is a sulfonamide derivative of thiophene, which has been found to possess various biological activities.

Mechanism of Action

5-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)thiophene-2-sulfonamide exerts its biological activities by modulating various signaling pathways. For instance, 5-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)thiophene-2-sulfonamide has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. Moreover, 5-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)thiophene-2-sulfonamide has been found to activate the AMPK signaling pathway, which is involved in the regulation of glucose and lipid metabolism. Additionally, 5-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)thiophene-2-sulfonamide has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
5-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)thiophene-2-sulfonamide has been found to exert various biochemical and physiological effects. For instance, 5-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)thiophene-2-sulfonamide has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. Moreover, 5-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)thiophene-2-sulfonamide has been found to reduce the levels of reactive oxygen species and increase the levels of antioxidant enzymes, such as SOD and CAT. Additionally, 5-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)thiophene-2-sulfonamide has been found to improve glucose tolerance and insulin sensitivity and reduce the levels of blood glucose and insulin in animal models of diabetes.

Advantages and Limitations for Lab Experiments

5-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)thiophene-2-sulfonamide has several advantages for lab experiments. For instance, it is easy to synthesize and has a high purity. Moreover, it has a low toxicity and can be easily dissolved in various solvents. However, 5-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)thiophene-2-sulfonamide has some limitations for lab experiments. For instance, it has a low water solubility, which may limit its application in aqueous systems. Moreover, it has a short half-life, which may limit its bioavailability in vivo.

Future Directions

There are several future directions for the research on 5-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)thiophene-2-sulfonamide. For instance, further studies are needed to elucidate the molecular mechanisms underlying the biological activities of 5-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)thiophene-2-sulfonamide. Moreover, the potential therapeutic applications of 5-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)thiophene-2-sulfonamide in various diseases, such as cancer, diabetes, and inflammatory diseases, need to be further explored. Additionally, the development of novel 5-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)thiophene-2-sulfonamide derivatives with improved pharmacokinetic properties and efficacy is needed.

Synthesis Methods

5-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)thiophene-2-sulfonamide can be synthesized using a simple two-step reaction process. The first step involves the reaction of 2,5-dimethylfuran-3-carboxaldehyde with 3-chloro-1-propanol in the presence of a base, such as potassium carbonate, to obtain 3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)chloride. The second step involves the reaction of the obtained intermediate with thiophene-2-sulfonamide in the presence of a base, such as sodium hydride, to obtain 5-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)thiophene-2-sulfonamide.

Scientific Research Applications

5-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)thiophene-2-sulfonamide has been found to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic activities. In recent years, several studies have investigated the potential therapeutic applications of 5-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)thiophene-2-sulfonamide. For instance, 5-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)thiophene-2-sulfonamide has been found to inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the production of reactive oxygen species, which are involved in the pathogenesis of various inflammatory diseases. Moreover, 5-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)thiophene-2-sulfonamide has been found to induce apoptosis in tumor cells and inhibit tumor growth in animal models. Additionally, 5-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)thiophene-2-sulfonamide has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

properties

IUPAC Name

5-chloro-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO4S2/c1-8-7-10(9(2)19-8)11(16)5-6-15-21(17,18)13-4-3-12(14)20-13/h3-4,7,11,15-16H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSYVWHPHLLTDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CCNS(=O)(=O)C2=CC=C(S2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)thiophene-2-sulfonamide

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